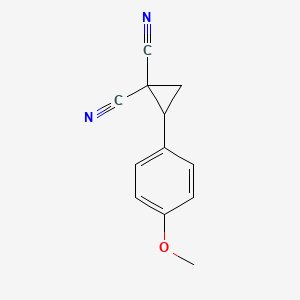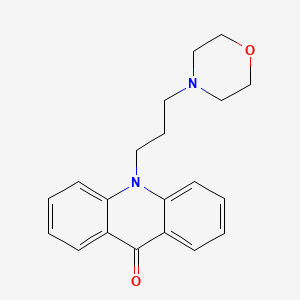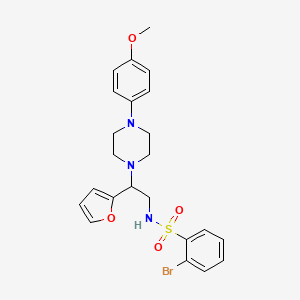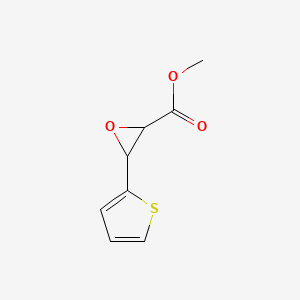
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of benzamides and features a sulfone group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring, which is achieved through a cyclization reaction.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in the formation of 1,1-dioxidotetrahydrothiophene.
Coupling with Benzamide: The final step involves coupling the oxidized tetrahydrothiophene with 2,6-difluoro-N-methylbenzamide under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can participate in oxidation reactions, potentially leading to further functionalization.
Reduction: Reduction reactions can target the sulfone group, converting it back to the corresponding sulfide.
Substitution: The benzamide moiety can undergo substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or further oxidized products, while reduction can produce sulfides.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly with proteins and enzymes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide involves its interaction with specific molecular targets. The sulfone group and the benzamide moiety play crucial roles in binding to proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar sulfone group but different aromatic moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: Similar structure with a methoxy group instead of difluoro.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide is unique due to the presence of both the sulfone group and the difluoro-substituted benzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
898405-14-6 |
|---|---|
Molecular Formula |
C12H13F2NO3S |
Molecular Weight |
289.30 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2,6-difluoro-N-methylbenzamide |
InChI |
InChI=1S/C12H13F2NO3S/c1-15(8-5-6-19(17,18)7-8)12(16)11-9(13)3-2-4-10(11)14/h2-4,8H,5-7H2,1H3 |
InChI Key |
UMBUQHKIIDJWBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)

![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)

![1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14135768.png)

![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)



